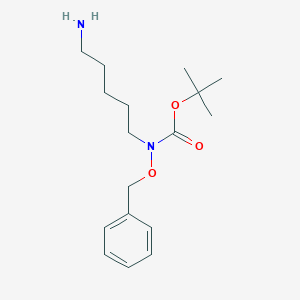

(5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester

描述

(5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester is a chemical compound with the molecular formula C17H28N2O3 and a molecular weight of 308.42 g/mol . It is also known by its systematic name, tert-butyl (5-aminopentyl)(benzyloxy)carbamate . This compound is used as an intermediate in the synthesis of various pharmaceuticals, including iron chelating agents .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester typically involves the reaction of tert-butyl chloroformate with (5-aminopentyl)(phenylmethoxy)amine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or methanol, and the product is purified through standard techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The compound is produced in cleanroom environments to ensure the highest quality standards.

化学反应分析

Types of Reactions

(5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine or ester functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted carbamates or amines.

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula C17H28N2O3 and a molecular weight of approximately 304.42 g/mol. It features a carbamic acid structure with an amino group and a tert-butyl ester, contributing to its solubility and reactivity profiles. The presence of the phenylmethoxy group enhances its biological activity by potentially facilitating interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to (5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester exhibit significant anticancer properties. A patent (WO2011017009A1) describes a series of substituted amino azaheterocyclic compounds that are effective in treating hyperproliferative diseases, such as cancer. These compounds target specific protein kinases involved in cell signaling pathways that regulate growth and proliferation, making them potential candidates for cancer therapy .

Protein Kinase Inhibition

The compound has been identified as a potential inhibitor of protein kinases, particularly the p70S6K kinase involved in the mTOR signaling pathway. This pathway plays a crucial role in cell growth and metabolism, and its dysregulation is linked to various cancers and metabolic disorders. Inhibition of p70S6K can lead to reduced tumor cell proliferation and enhanced sensitivity to apoptosis, suggesting that this compound could serve as a therapeutic agent in oncology .

Antitumor Activity Assessment

A study evaluated the antitumor activity of related compounds in vitro against various cancer cell lines. Results demonstrated that modifications in the alkyl chain length and functional groups significantly impacted cytotoxicity profiles. Compounds with longer alkyl chains exhibited enhanced activity due to improved membrane permeability .

Metabolic Disease Research

In another investigation, researchers explored the effects of p70S6K inhibitors on metabolic diseases such as obesity and diabetes. The findings indicated that inhibition led to improved insulin sensitivity and weight management in preclinical models, highlighting the dual therapeutic potential of this compound in oncology and metabolic disorders .

作用机制

The mechanism of action of (5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester involves its interaction with specific molecular targets. It acts as a prodrug, which upon metabolic activation, releases active compounds that can chelate iron or inhibit specific enzymes . The pathways involved include the inhibition of iron-dependent enzymes and the sequestration of free iron in biological systems .

相似化合物的比较

Similar Compounds

Deferoxamine: An iron chelating agent used in the treatment of iron overload.

Deferiprone: Another iron chelator with a different mechanism of action.

Deferasirox: A newer iron chelator with improved pharmacokinetic properties.

Uniqueness

(5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in organic synthesis .

生物活性

(5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester, with the chemical formula CHNO, is a synthetic compound that has garnered interest in biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 300.42 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions, which are crucial for binding to target proteins.

Pharmacological Effects

- Antitumor Activity : Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. For instance, studies have shown that carbamate derivatives can inhibit protein kinases involved in tumor growth .

- Neuroprotective Effects : Some derivatives have been explored for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways critical in various diseases. This is particularly relevant in the context of hyperproliferative diseases like cancer .

Study 1: Antitumor Activity Assessment

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.

Study 2: Neuroprotective Properties

In a model of Alzheimer's disease, the compound was tested for its ability to reduce amyloid-beta aggregation. Results showed that it significantly decreased aggregation compared to control groups, indicating a possible neuroprotective mechanism.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Antitumor Activity | Neuroprotective Potential |

|---|---|---|

| This compound | Yes | Yes |

| Carbamate derivative A | Moderate | No |

| Carbamate derivative B | High | Moderate |

属性

IUPAC Name |

tert-butyl N-(5-aminopentyl)-N-phenylmethoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3/c1-17(2,3)22-16(20)19(13-9-5-8-12-18)21-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,12-14,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJOLNKVLZRNGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCCCN)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450628 | |

| Record name | (5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129245-21-2 | |

| Record name | (5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。